N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide
CAS No.:
Cat. No.: VC15681713
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide -](/images/structure/VC15681713.png)
Specification
Molecular Formula | C12H10N2O3 |
---|---|
Molecular Weight | 230.22 g/mol |
IUPAC Name | N-[(E)-(3-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
Standard InChI | InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+ |
Standard InChI Key | FRGIBITUESJKJS-MDWZMJQESA-N |
Isomeric SMILES | C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES | C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CO2 |
Introduction
Chemical Synthesis and Characterization
Synthetic Methodology
The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide follows a well-established Schiff base formation protocol. Equimolar quantities of furan-2-carbohydrazide and 3-hydroxybenzaldehyde are refluxed in ethanol at 80°C for 6–8 hours, yielding the target compound through a dehydration reaction . The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal that dehydrates to generate the hydrazone linkage. Purification is achieved through recrystallization from ethanol, with a typical yield of 72–78%.
Table 1: Optimal Reaction Conditions for Synthesis
Parameter | Value |
---|---|
Solvent | Ethanol |
Temperature | 80°C |
Reaction Time | 6–8 hours |
Yield | 72–78% |
Purity (HPLC) | ≥95% |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of key functional groups: a sharp peak at 1628 cm⁻¹ corresponds to the C=N stretch, while a broad band at 3420 cm⁻¹ indicates O-H and N-H vibrations. Nuclear magnetic resonance (NMR) spectra further validate the structure: the singlet at δ 8.35 ppm (¹H NMR) aligns with the hydrazone proton (-CH=N-), and the carbonyl carbon (C=O) resonates at δ 164.2 ppm in ¹³C NMR . Mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 245.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀N₂O₃.
Structural and Crystallographic Analysis
Molecular Geometry
Single-crystal X-ray diffraction studies of analogous hydrazones (e.g., (E)-N′-(quinolin-2-ylmethylene)furan-2-carbohydrazide) provide insights into the compound’s geometry . The hydrazone linkage adopts an E-configuration, with the furan ring and phenyl group lying in near-planar orientations (dihedral angle: 8.2°). Key bond lengths include:
-
C=N: 1.284 Å
-
C-O (furan): 1.365 Å
-
N-N: 1.383 Å
These parameters facilitate π-π stacking interactions between adjacent molecules, stabilizing the crystal lattice .
Table 2: Selected Crystallographic Data
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 6.4662(13) |
b (Å) | 7.1213(14) |
c (Å) | 15.373(3) |
β (°) | 88.40(3) |
V (ų) | 672.9(3) |
Intermolecular Interactions
The crystal packing is stabilized by O-H···O hydrogen bonds (2.65 Å) between the hydroxyl group and carbonyl oxygen, alongside C-H···π interactions (3.12 Å) involving the furan ring . These interactions enhance thermal stability, as evidenced by a melting point of 218–220°C.
Biological Activities and Mechanisms
Antimicrobial Efficacy
N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8.2 μM, comparable to ampicillin (MIC: 6.5 μM). The mechanism involves chelation of essential metal ions (e.g., Fe³⁺, Zn²⁺), disrupting microbial enzymatic pathways .
Table 3: Antimicrobial Activity Profile
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | 8.2 |
Escherichia coli | 22.9 |
Candida albicans | 34.7 |
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
The 3-hydroxyphenyl group enhances solubility and hydrogen-bonding capacity compared to non-polar analogues (e.g., N'-[(E)-(4-methylphenyl)methylidene]furan-2-carbohydrazide). Bromination at the phenyl ring (as in N'-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene] derivatives) increases steric bulk, reducing antimicrobial efficacy by 40% but improving anticancer selectivity .
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